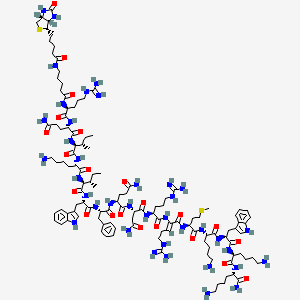
Biotinyl-5-aminopentanoyl-antennapedia homeobox(43-58)amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biotinyl-5-aminopentanoyl-Antennapedia Homeobox (43-58) amide is a biotinylated cell-permeable peptide sequence derived from the third helix of the Antennapedia homeodomain. This compound is used to translocate covalently attached peptides through biological membranes. The biotinyl group enables the detection of internalized molecules with an appropriate avidin or streptavidin reagent .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Biotinyl-5-aminopentanoyl-Antennapedia Homeobox (43-58) amide involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The biotinylation is typically performed at the N-terminus of the peptide. The reaction conditions include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents such as HBTU or DIC to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of Biotinyl-5-aminopentanoyl-Antennapedia Homeobox (43-58) amide follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The production is carried out under Good Manufacturing Practice (GMP) conditions to ensure the quality and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Biotinyl-5-aminopentanoyl-Antennapedia Homeobox (43-58) amide primarily undergoes substitution reactions due to the presence of reactive amino acid side chains. These reactions include acylation, alkylation, and biotinylation.
Common Reagents and Conditions
Common reagents used in these reactions include biotin-NHS ester for biotinylation, DIC or HBTU for peptide coupling, and various protecting groups such as Fmoc or Boc to protect reactive amino acid side chains during synthesis .
Major Products Formed
The major products formed from these reactions are biotinylated peptides, which can be further used for various biochemical applications such as affinity purification and detection of proteins .
Aplicaciones Científicas De Investigación
Biotinyl-5-aminopentanoyl-Antennapedia Homeobox (43-58) amide has a wide range of scientific research applications:
Chemistry: Used in the synthesis of biotinylated peptides for various biochemical assays.
Biology: Facilitates the delivery of peptides and proteins into cells, aiding in the study of intracellular processes.
Medicine: Used in drug delivery systems to enhance the cellular uptake of therapeutic peptides.
Industry: Employed in the production of biotinylated peptides for use in diagnostic assays and affinity purification
Mecanismo De Acción
The mechanism of action of Biotinyl-5-aminopentanoyl-Antennapedia Homeobox (43-58) amide involves its ability to translocate across biological membranes. The Antennapedia homeodomain peptide sequence facilitates the penetration of the peptide through the cell membrane, while the biotinyl group allows for the detection and purification of the internalized molecules. The molecular targets and pathways involved include interactions with cell surface receptors and intracellular trafficking pathways .
Comparación Con Compuestos Similares
Biotinyl-5-aminopentanoyl-Antennapedia Homeobox (43-58) amide can be compared with other cell-penetrating peptides such as TAT peptide and penetratin. While all these peptides facilitate cellular uptake, Biotinyl-5-aminopentanoyl-Antennapedia Homeobox (43-58) amide is unique due to its biotinylation, which allows for easy detection and purification. Similar compounds include:
- TAT peptide
- Penetratin
- Transportan .
Propiedades
Fórmula molecular |
C119H190N38O22S2 |
|---|---|
Peso molecular |
2569.2 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[5-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]pentanoylamino]-5-carbamimidamidopentanoyl]amino]-N-[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(Z)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopent-2-en-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]pentanediamide |
InChI |
InChI=1S/C119H190N38O22S2/c1-6-67(3)97(156-109(172)84(47-49-93(125)159)146-101(164)77(40-27-56-135-116(128)129)140-96(162)45-21-26-55-134-95(161)44-16-15-43-91-99-90(66-181-91)154-119(179)157-99)114(177)149-80(39-20-25-54-123)108(171)155-98(68(4)7-2)115(178)153-88(62-71-65-139-75-35-14-12-33-73(71)75)112(175)150-86(60-69-30-9-8-10-31-69)110(173)147-83(46-48-92(124)158)106(169)152-89(63-94(126)160)113(176)145-82(42-29-58-137-118(132)133)103(166)143-81(41-28-57-136-117(130)131)104(167)148-85(50-59-180-5)107(170)142-79(38-19-24-53-122)105(168)151-87(61-70-64-138-74-34-13-11-32-72(70)74)111(174)144-78(37-18-23-52-121)102(165)141-76(100(127)163)36-17-22-51-120/h8-14,30-35,41,64-65,67-68,76-80,82-91,97-99,138-139H,6-7,15-29,36-40,42-63,66,120-123H2,1-5H3,(H2,124,158)(H2,125,159)(H2,126,160)(H2,127,163)(H,134,161)(H,140,162)(H,141,165)(H,142,170)(H,143,166)(H,144,174)(H,145,176)(H,146,164)(H,147,173)(H,148,167)(H,149,177)(H,150,175)(H,151,168)(H,152,169)(H,153,178)(H,155,171)(H,156,172)(H4,128,129,135)(H4,130,131,136)(H4,132,133,137)(H2,154,157,179)/b81-41-/t67-,68-,76-,77-,78-,79-,80-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,97-,98-,99-/m0/s1 |
Clave InChI |
BTCVSWDWPSHTBY-NUMBIIQKSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N/C(=C\CCNC(=N)N)/C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CCCCNC(=O)CCCC[C@H]6[C@@H]7[C@H](CS6)NC(=O)N7 |
SMILES canónico |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(=CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)CCCCNC(=O)CCCCC6C7C(CS6)NC(=O)N7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


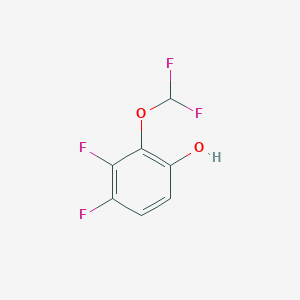
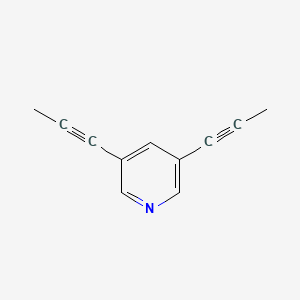
![(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[1,1,1,3,3,3-hexadeuterio-2-[(2-methylpropan-2-yl)oxycarbonyl]propan-2-yl]oxyiminoacetic acid](/img/structure/B13433430.png)
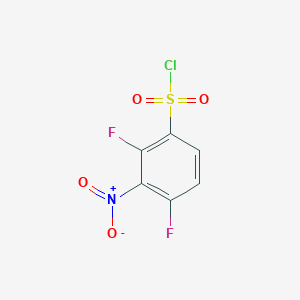

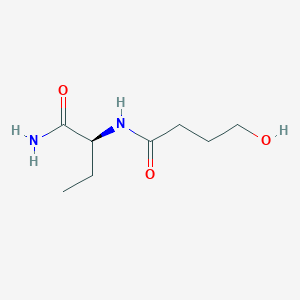
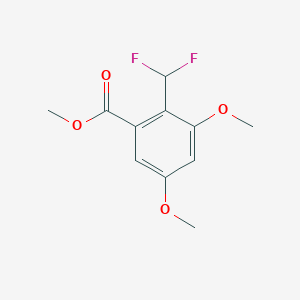
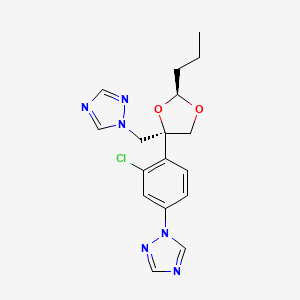
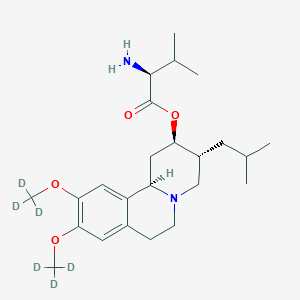
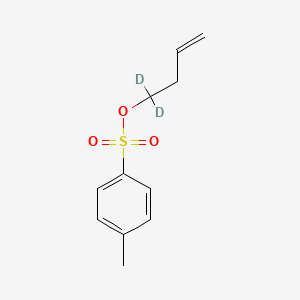
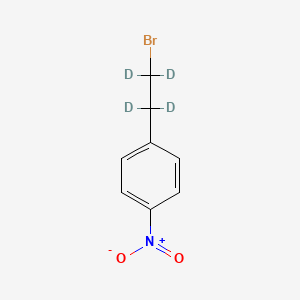
![3,3,3-Trifluoro-2-oxopropanal 1-[2-(4-Chloro-2-fluoro-5-hydroxyphenyl)hydrazone]](/img/structure/B13433467.png)
![phenyl-[(3Z)-3-[phenyl(pyridin-2-yl)methylidene]cyclopenta-1,4-dien-1-yl]-pyridin-2-ylmethanol](/img/structure/B13433469.png)
![N-[2-(fluoromethyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B13433472.png)
